1-ethoxymethyl-1H-pyrrole-2-carbaldehyde
Description
1-Ethoxymethyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative featuring a carbaldehyde group at the 2-position of the pyrrole ring and an ethoxymethyl substituent at the 1-position. The ethoxymethyl group (–CH₂OCH₂CH₃) introduces both ether and alkyl functionalities, which influence the compound’s electronic properties, solubility, and reactivity. Pyrrole derivatives are widely studied due to their utility in pharmaceuticals, agrochemicals, and materials science. This compound’s structure allows for diverse applications, such as serving as a precursor in heterocyclic synthesis or as a ligand in coordination chemistry.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(ethoxymethyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c1-2-11-7-9-5-3-4-8(9)6-10/h3-6H,2,7H2,1H3 |
InChI Key |
ZZQOWVDJPZUFDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=CC=C1C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrrole-2-carbaldehyde Derivatives
Key Observations:
- Solubility: The ethoxymethyl group enhances hydrophilicity relative to purely hydrophobic substituents (e.g., benzyl or allyl ), making it more soluble in polar solvents.
- Steric Hindrance: Bulkier substituents, such as thienylpyrimidinyl , may impede reactivity at the aldehyde group due to steric effects.
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